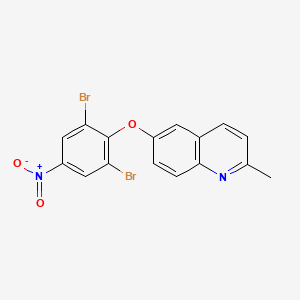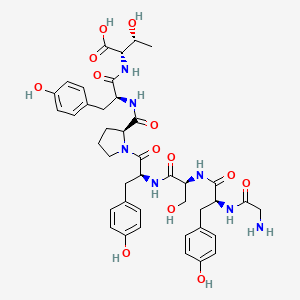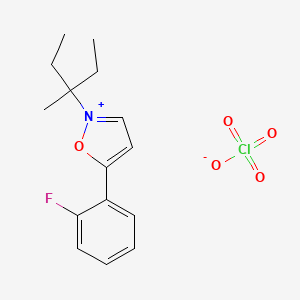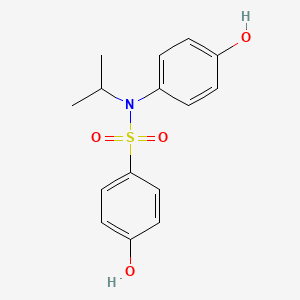
2-Methyl-2-(3-methylbut-2-EN-1-YL)oct-7-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(3-methylbut-2-EN-1-YL)oct-7-enenitrile is an organic compound with a complex structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-methylbut-2-EN-1-YL)oct-7-enenitrile typically involves multi-step organic reactions. One common approach is the alkylation of a nitrile compound with an appropriate alkyl halide under basic conditions. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the nitrile, followed by the addition of the alkyl halide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
化学反応の分析
Types of Reactions
2-Methyl-2-(3-methylbut-2-EN-1-YL)oct-7-enenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles or other derivatives.
科学的研究の応用
2-Methyl-2-(3-methylbut-2-EN-1-YL)oct-7-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-2-(3-methylbut-2-EN-1-YL)oct-7-enenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with proteins and enzymes, affecting their function. Additionally, the compound’s alkyl chains can interact with lipid membranes, altering their properties and potentially disrupting cellular processes .
類似化合物との比較
Similar Compounds
2-Methylbut-2-en-1-yl acetate: Shares a similar alkyl chain structure but has an acetate group instead of a nitrile group.
3-Buten-2-ol, 2-methyl-: Contains a similar butenyl group but differs in the presence of a hydroxyl group instead of a nitrile.
特性
CAS番号 |
922736-24-1 |
|---|---|
分子式 |
C14H23N |
分子量 |
205.34 g/mol |
IUPAC名 |
2-methyl-2-(3-methylbut-2-enyl)oct-7-enenitrile |
InChI |
InChI=1S/C14H23N/c1-5-6-7-8-10-14(4,12-15)11-9-13(2)3/h5,9H,1,6-8,10-11H2,2-4H3 |
InChIキー |
UVFVWWYIZLIXTD-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC(C)(CCCCC=C)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14193110.png)
![1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14193112.png)

![2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide](/img/structure/B14193123.png)


![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)


![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)

![4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14193180.png)

![1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one](/img/structure/B14193185.png)
